molecular formula C20H24N2O B11375467 1-[2-(2,3-dimethylphenoxy)ethyl]-2,5,6-trimethyl-1H-benzimidazole

1-[2-(2,3-dimethylphenoxy)ethyl]-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11375467
M. Wt: 308.4 g/mol
InChI Key: ITDURCBJCQTFJG-UHFFFAOYSA-N
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Description

1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

The synthesis of 1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the 2,3-dimethylphenoxyethyl group. The synthetic route may involve the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2,3-dimethylphenoxyethyl halide under nucleophilic substitution conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways and targets depend on the biological activity being studied.

Comparison with Similar Compounds

1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives such as:

    2-(2,6-Dimethylphenoxy)ethylbenzodiazole: Similar structure but different substitution pattern, leading to variations in biological activity and chemical reactivity.

    1-(2,4-Dimethylphenoxy)ethylbenzodiazole: Another derivative with different substitution, affecting its properties and applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenoxy)ethyl]-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C20H24N2O/c1-13-7-6-8-20(16(13)4)23-10-9-22-17(5)21-18-11-14(2)15(3)12-19(18)22/h6-8,11-12H,9-10H2,1-5H3

InChI Key

ITDURCBJCQTFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C)C

Origin of Product

United States

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